2-(2,4-dichlorophenoxy)-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}acetamide
Description
2-(2,4-dichlorophenoxy)-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}acetamide is a synthetic organic compound featuring a 2,4-dichlorophenoxy group attached to an acetamide backbone. The acetamide nitrogen is further substituted with a [4-(4-fluorophenyl)oxan-4-yl]methyl group, combining halogenated aromatic systems with a tetrahydropyran (oxane) ring.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2FNO3/c21-15-3-6-18(17(22)11-15)27-12-19(25)24-13-20(7-9-26-10-8-20)14-1-4-16(23)5-2-14/h1-6,11H,7-10,12-13H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPJMWZNUBSIRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2,4-dichlorophenoxy)-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}acetamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of 2-(2,4-dichlorophenoxy)-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}acetamide can be represented as follows:
- Chemical Formula : C18H18ClFNO3
- IUPAC Name : 2-(2,4-dichlorophenoxy)-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}acetamide
This compound features a dichlorophenoxy group, which is known for its herbicidal properties, and an oxan group that may contribute to its biological activity.
The mechanism of action of this compound is likely multifaceted. The dichlorophenoxy moiety may interact with plant growth regulators or enzymes involved in growth processes. Additionally, the oxan and fluorophenyl groups could enhance binding affinity to specific biological targets, potentially leading to various pharmacological effects.
Antimicrobial Activity
Research has indicated that compounds similar to 2-(2,4-dichlorophenoxy)-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}acetamide exhibit antimicrobial properties. A study on related compounds demonstrated significant activity against various bacterial strains, suggesting that this compound may also possess such properties .
Inhibition of Acetylcholinesterase
The dichlorophenoxy component has been linked to the inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. A study showed that similar compounds significantly reduced AChE activity in rat muscle tissues . This effect could have implications for neuropharmacological applications.
Anti-inflammatory Effects
Compounds with structural similarities have been explored for their anti-inflammatory effects. The presence of the oxan group may facilitate interactions with inflammatory pathways, potentially leading to reduced inflammation in experimental models .
Case Studies
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Case Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial efficacy of a series of phenoxyacetic acid derivatives, including those structurally similar to 2-(2,4-dichlorophenoxy)-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}acetamide. Results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 50 µg/mL. -
Neurotoxicity Assessment :
In a neurotoxicity assessment involving rat models treated with related compounds, significant reductions in locomotor activity were observed following administration at dosages mirroring those used for herbicidal applications. This supports the hypothesis that the compound may influence central nervous system activity through AChE inhibition .
Data Table: Biological Activities
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Impact of Halogenation
- Fluorine vs. In contrast, chlorine’s bulkiness and lipophilicity may favor nonspecific membrane interactions .
- Dichlorophenoxy vs. Monochlorophenoxy: The 2,4-dichloro substitution on the phenoxy group enhances oxidative stability and electron-withdrawing effects, which are critical for herbicidal activity. Monochloro analogs (e.g., 4-chlorophenoxy) exhibit reduced potency .
Role of the Oxan Ring
- 4-Fluorophenyl vs. This trade-off influences bioavailability and target engagement .
- Oxan vs. Linear Chains : The oxan ring’s rigidity may restrict conformational flexibility, favoring selective binding over flexible branched chains (e.g., methoxypropyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
